molecular formula C16H17BrO B1357813 1-(4-Bromobutoxy)-2-phenylbenzene CAS No. 53669-77-5

1-(4-Bromobutoxy)-2-phenylbenzene

Cat. No.: B1357813
CAS No.: 53669-77-5
M. Wt: 305.21 g/mol
InChI Key: CRHHNSOWBZJJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutoxy)-2-phenylbenzene is an organic compound with the molecular formula C16H17BrOThis compound is characterized by a bromobutoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutoxy)-2-phenylbenzene can be synthesized through the etherification of 4-bromobutanol with phenol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-2-phenylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromobutoxy)-2-phenylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2-phenylbenzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the generation of various substituted products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobutyl phenyl ether
  • 1-Bromo-4-phenoxybutane
  • Phenoxybutyl bromide

Uniqueness

1-(4-Bromobutoxy)-2-phenylbenzene is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its bromobutoxy group provides a versatile site for nucleophilic substitution, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-bromobutoxy)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHHNSOWBZJJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606217
Record name 2-(4-Bromobutoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53669-77-5
Record name 2-(4-Bromobutoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.